molecular formula C7H4ClN3O B1422043 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine CAS No. 1268334-78-6

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B1422043
M. Wt: 181.58 g/mol
InChI Key: LGBBGSVXHBJPCA-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a chemical compound with the empirical formula C7H4ClN3O. Its molecular weight is 181.58 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine, has been a subject of interest in many research studies . For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine are not fully detailed in the search results. The compound has a molecular weight of 181.58 . More specific properties such as melting point, boiling point, solubility, etc., might require experimental determination or consultation of specialized databases.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Biological Assessment : The compound 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a part of a broader group of heterocyclic compounds with interesting biological properties. A study focused on the synthesis of a diverse set of acetamides bearing a 1,2,4-oxadiazole cycle, starting from commercially available 2-chloropyridine carboxylic acids, leading to the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This synthesis method opens pathways for developing functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, showing the adaptability of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine in complex synthetic processes (Karpina et al., 2019).

Crystal Structure and Interactions : Research on similar compounds, such as 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, reveals the crystal structure and interactions within these molecules. The study provides insights into the dihedral angles and intermolecular interactions, emphasizing the detailed structural analysis required for understanding such complex molecules (Fun et al., 2012).

Optical and Electronic Properties

Optical Properties of Derivatives : Investigations into the optical properties of novel bis-1,3,4-oxadiazoles show that these derivatives exhibit strong absorption and fluorescence emission under UV illumination. This research highlights the potential of these compounds in optoelectronic applications and the importance of substituents on their photoluminescent behaviors (Liu, Lu, & Wang, 2015).

Potential Antitumor and Antimicrobial Activities

Antitumor Activity : Novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives have been evaluated for their in vitro anti-cancer activity. Some compounds exhibit good potency, reflecting the potential of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine derivatives in cancer treatment research (Maftei et al., 2016).

Antimicrobial Evaluation : The antimicrobial evaluation of quinoline-oxadiazole–based azetidinone derivatives, including structures related to 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine, demonstrates significant activity against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).

Safety And Hazards

The specific safety and hazards associated with 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine are not provided in the search results. Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for the study of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine could involve further exploration of its biological activities, potential applications, and detailed study of its physical and chemical properties. Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , this compound could be a potential candidate for the development of new therapeutic agents or pesticides.

properties

IUPAC Name

3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5(2-1-3-9-6)7-10-4-12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBBGSVXHBJPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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